molecular formula C16H18ClNO3S B4184631 4-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]-2,6-dimethylmorpholine

4-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]-2,6-dimethylmorpholine

Cat. No.: B4184631
M. Wt: 339.8 g/mol
InChI Key: GUYBGBUMUKHPFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]-2,6-dimethylmorpholine is a chemical compound that belongs to the class of morpholine derivatives. It is commonly known as clopidogrel and is used as an antiplatelet medication to prevent blood clots in patients with cardiovascular diseases. Clopidogrel is a prodrug that requires activation by the liver enzymes to produce its active metabolite.

Mechanism of Action

Clopidogrel works by inhibiting the ADP-induced platelet activation and aggregation. It binds irreversibly to the P2Y12 receptor on the platelet surface, preventing the activation of the receptor by ADP. This leads to a decrease in platelet activation and aggregation, reducing the risk of blood clots.
Biochemical and Physiological Effects:
Clopidogrel has been shown to decrease platelet aggregation and activation, leading to a decrease in thrombus formation. It also has anti-inflammatory effects by reducing the expression of adhesion molecules on the platelet surface and reducing the production of pro-inflammatory cytokines. Clopidogrel has been shown to have a minimal effect on bleeding time and does not affect the coagulation cascade.

Advantages and Limitations for Lab Experiments

Clopidogrel has several advantages for lab experiments, including its well-established mechanism of action, its availability as a commercial drug, and its relatively low cost. However, clopidogrel has some limitations, such as its potential for off-target effects and the need for activation by liver enzymes, which may vary between individuals.

Future Directions

There are several future directions for the research on clopidogrel. One potential direction is the investigation of its potential use in the treatment of cancer, Alzheimer's disease, and other neurological disorders. Another direction is the development of new antiplatelet drugs that target different pathways and have fewer off-target effects. Additionally, the investigation of the genetic factors that affect the activation of clopidogrel may lead to personalized medicine approaches for the treatment of cardiovascular diseases.

Scientific Research Applications

Clopidogrel is widely used in scientific research to investigate its antiplatelet activity and its potential therapeutic applications. It has been shown to be effective in preventing blood clots in patients with cardiovascular diseases, such as myocardial infarction and stroke. Clopidogrel has also been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and other neurological disorders.

Properties

IUPAC Name

(3-chloro-6-methoxy-1-benzothiophen-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO3S/c1-9-7-18(8-10(2)21-9)16(19)15-14(17)12-5-4-11(20-3)6-13(12)22-15/h4-6,9-10H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUYBGBUMUKHPFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=C(C3=C(S2)C=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]-2,6-dimethylmorpholine
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4-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]-2,6-dimethylmorpholine
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4-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]-2,6-dimethylmorpholine
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4-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]-2,6-dimethylmorpholine
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4-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]-2,6-dimethylmorpholine
Reactant of Route 6
4-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]-2,6-dimethylmorpholine

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